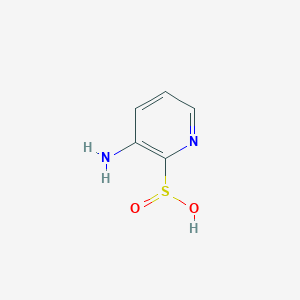
3-Aminopyridine-2-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Aminopyridine-2-sulfinic acid is an organic compound with the molecular formula C5H6N2O3S It is a derivative of pyridine, characterized by the presence of an amino group at the third position and a sulfinic acid group at the second position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridine-2-sulfinic acid typically involves the reaction of 3-aminopyridine with sulfur dioxide and an oxidizing agent. One common method includes the use of sodium metabisulfite as the sulfur dioxide source and hydrogen peroxide as the oxidizing agent. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the sulfinic acid group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions: 3-Aminopyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to 3-aminopyridine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: 3-Aminopyridine-2-sulfonic acid.
Reduction: 3-Aminopyridine.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-Aminopyridine-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Aminopyridine-2-sulfinic acid involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The sulfinic acid group can participate in redox reactions, affecting cellular oxidative stress levels. These interactions contribute to the compound’s biological activities and potential therapeutic effects.
Comparación Con Compuestos Similares
2-Aminopyridine: Similar structure but with the amino group at the second position.
4-Aminopyridine: Amino group at the fourth position.
3-Aminopyridine-2-sulfonic acid: Oxidized form of 3-Aminopyridine-2-sulfinic acid.
Uniqueness: this compound is unique due to the presence of both an amino group and a sulfinic acid group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C5H6N2O2S |
|---|---|
Peso molecular |
158.18 g/mol |
Nombre IUPAC |
3-aminopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H6N2O2S/c6-4-2-1-3-7-5(4)10(8)9/h1-3H,6H2,(H,8,9) |
Clave InChI |
FJIOEAOANAWURU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)S(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Trifluoromethyl-pyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B12840446.png)
![lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12840450.png)
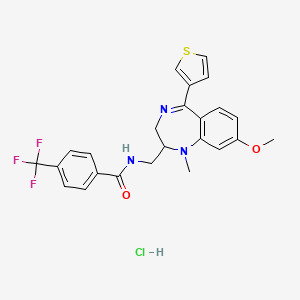
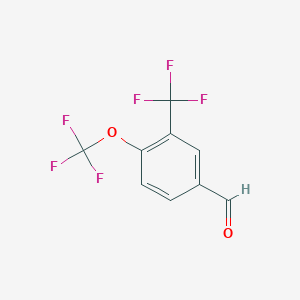
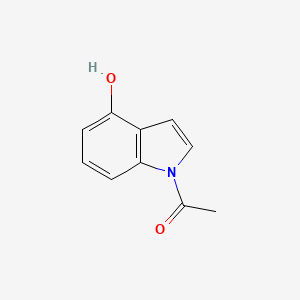

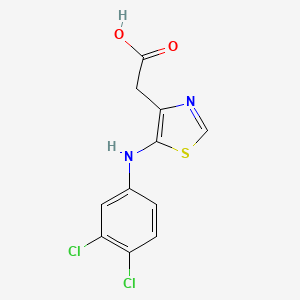

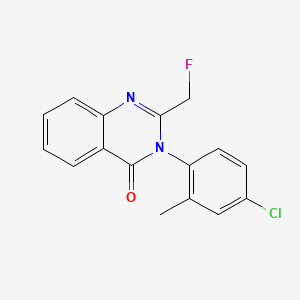
![(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B12840502.png)
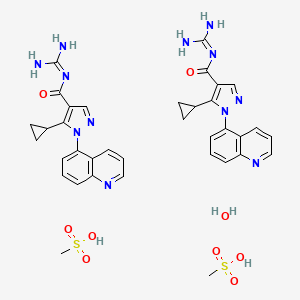
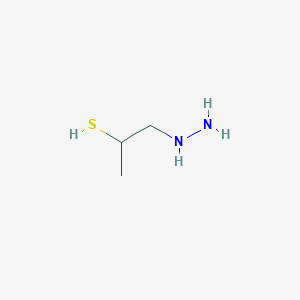
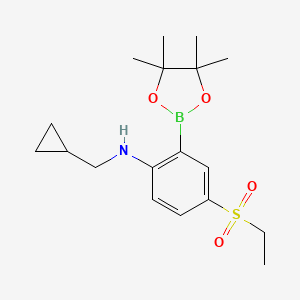
![1,1'-[(6R,8R,13aS)-3,11-Bis(1,1-dimethylethyl)-7,8-dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis[1,1-diphenylphosphine]](/img/structure/B12840518.png)
